REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1B(O)O.C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1.C([C:24]1[S:28][C:27]([CH:29]=[O:30])=[CH:26][CH:25]=1)(O)=O>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:24]1[S:28][C:27]([CH:29]=[O:30])=[CH:26][CH:25]=1 |f:1.2.3,7.8.9|
|
Name
|
|
Quantity
|
0.939 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)B(O)O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(S1)C=O
|
Name
|
|
Quantity
|
151 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue is added EtOAc (400 mL) and water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (2×200 mL)
|
Type
|
WASH
|
Details
|
washing with brine (200 mL), 5% aq. Na2S2O3 (200 mL), sat. aq. NaCl (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporation in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |